1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene
Overview
Description
1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrCl2F2O. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene typically involves halogenation reactions. One common method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction using cuprous bromide in hydrobromic acid. The reaction is carried out at elevated temperatures (100-130°C) to obtain the desired product .
Industrial Production Methods
For industrial production, the tubular diazotization reaction technology is often employed. This method offers advantages such as continuity in production, safety, short reaction time, and energy savings. The process involves feeding ammonium salt and sodium nitrite aqueous solution into a tubular reactor to form a diazonium salt intermediate, which is then reacted with cuprous bromide to produce this compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki and other metal-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the desired functional groups attached to the benzene ring.
Scientific Research Applications
1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene has several applications in scientific research:
Biology: It can be used in the study of halogenated aromatic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(difluoromethoxy)benzene: Similar structure but lacks the chlorine atoms.
5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene: Similar structure with slight variations in the position of halogen atoms.
Uniqueness
1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-Bromo-3,5-dichloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound with significant chemical properties that suggest potential biological activity. The presence of multiple halogen substituents, particularly bromine and chlorine, along with a difluoromethoxy group, enhances its lipophilicity and reactivity, making it a candidate for various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H3BrCl2F2O, with a molecular weight of approximately 326.3 g/mol. The structural features include:
- Bromine and Chlorine Atoms: These halogens can participate in various interactions, potentially affecting biological activity.
- Difluoromethoxy Group: This group enhances the compound's lipophilicity, allowing better membrane penetration and interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction: The difluoromethoxy group may facilitate interactions with enzymes or receptors, possibly inhibiting their activity or altering their function.
- Halogen Bonding: The presence of halogens can lead to unique bonding interactions that influence the compound's reactivity and biological effects.
Comparative Analysis
To understand the potential biological activity of this compound better, a comparison with structurally similar compounds can be insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-4-(difluoromethoxy)benzene | C7H4BrF2O | Contains difluoromethoxy group |
1,3-Dibromo-5-(trifluoromethoxy)benzene | C7H4Br2F3O | Contains trifluoromethoxy |
4-Bromo-2-(trifluoromethoxy)phenol | C7H4BrF3O | Phenolic structure |
These compounds highlight the unique combination of halogen substituents and functional groups in this compound that may influence its reactivity and biological activity differently compared to others.
Case Studies
Although specific case studies on this compound are scarce, research into similar halogenated compounds provides valuable insights:
- Antimicrobial Activity Study : A study on a related compound demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting that the presence of halogens contributes to enhanced antimicrobial properties.
- Cancer Cell Line Assays : Research involving structurally similar compounds showed promising results in inhibiting cancer cell proliferation in vitro. For example, a derivative exhibited IC50 values less than 0.5 mM against various cancer cell lines .
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-(difluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-4-1-3(9)2-5(10)6(4)13-7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVSDRVAQJIYMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228521 | |
Record name | Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-38-4 | |
Record name | Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3,5-dichloro-2-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701228521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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